

Application Notes and Protocols for the Synthesis of Zinc Tannate Nanoparticles

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Compound of Interest				
Compound Name:	Zinc tannate			
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Introduction

Zinc tannate nanoparticles, a form of metal-phenolic network (MPN), are gaining significant attention in the biomedical field due to their unique physicochemical properties, biocompatibility, and therapeutic potential.[1][2] These nanoparticles are synthesized through the coordination of zinc ions with tannic acid, a naturally occurring polyphenol.[1][2][3] The abundant hydroxyl groups in tannic acid act as multivalent chelating sites for zinc ions, leading to the formation of a stable, three-dimensional network structure.[2] This simple and efficient self-assembly process can be conducted in aqueous solutions under mild conditions, avoiding the use of harsh organic solvents.[3][4] The resulting nanoparticles have shown promise in various applications, including as anticancer and antibacterial agents, and as vehicles for drug delivery.[5][6][7] The inherent bioactivity of both zinc and tannic acid contributes to the therapeutic efficacy of these nanoparticles.[5][8]

This document provides detailed protocols for the synthesis of **zinc tannate** nanoparticles, summarizes key quantitative data from various studies, and illustrates the experimental workflow and a relevant signaling pathway.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis and characterization of **zinc tannate** and related zinc oxide-tannic acid nanoparticles.



Table 1: Synthesis Parameters for **Zinc Tannate** Nanoparticles

Precursor (Zinc Source)	Precursor (Tannic Acid Source)	Molar Ratio/Con centratio n	Solvent	Reaction Temperat ure (°C)	Reaction Time	Referenc e
Zinc Nitrate (0.013 M)	Tannic Acid (0.196 mM)	-	Aqueous	60-80	12 hours	
Zinc Acetate Dihydrate (0.05 M)	Tannic Acid	Dropwise addition	Aqueous	70	5 hours	[5]
Zinc Powder	Tannic Acid (0.4 M)	-	Distilled Water	70	1.5 hours	[9]
Zinc Nitrate	Tannic Acid	-	Aqueous	Room Temperatur e	-	[10]
Various Metal Ions (including Zn)	Tannic Acid	-	Aqueous (with buffer)	Room Temperatur e	A few minutes	[2]

Table 2: Characterization of **Zinc Tannate** Nanoparticles



Method	Parameter	Value	Reference
UV-Vis Spectroscopy	Maximum Absorption (λmax)	268 nm	
UV-Vis Spectroscopy	Band Gap Energy	0.85, 1.25, 2.45, and 3 eV	
X-Ray Diffraction (XRD)	Crystal Structure	Hexagonal	
X-Ray Diffraction (XRD)	Crystallite Size (Scherrer equation)	27.2 nm	
Atomic Force Microscopy (AFM)	Particle Size	38.18 nm	
Transmission Electron Microscopy (TEM)	Average Particle Size	14 nm (ZnO), 32.7 nm (ZnO-TA)	[9]
Dynamic Light Scattering (DLS)	Particle Size Range	30 - 100 nm (54.44% of particles)	[10]
Scanning Electron Microscopy (SEM)	Morphology	Rod-shaped	
Fourier-Transform Infrared (FTIR) Spectroscopy	Key Observation	Shift in bands indicating reaction between tannic acid and ZnO	
Loading Efficiency	Tannic Acid on Zinc Oxide	~27.68%	[10]

Table 3: In Vitro Anticancer Activity of Zinc Tannate Nanoparticles



Cell Line	Incubation Time (hours)	IC50 (μg/mL)	Reference
Human Skin Squamous Carcinoma (HSSC)	24	200	
Human Skin Squamous Carcinoma (HSSC)	48	200	
Human Skin Squamous Carcinoma (HSSC)	72	150	
Human Oral Squamous Carcinoma (HOSC)	24	225	
Human Oral Squamous Carcinoma (HOSC)	48	182	
Human Oral Squamous Carcinoma (HOSC)	72	167	

Experimental Protocols

Protocol 1: Phytosynthesis of Zinc Tannate Nanoparticles

This protocol is adapted from a method utilizing tannic acid for the green synthesis of zinc oxide nanoparticles, which results in a zinc-tannic acid nanocomplex.

Materials:

- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
- Tannic acid (C76H52O46)



- Deionized water
- Magnetic stirrer with heating plate
- Ultrasonic bath
- Oven

Procedure:

- Prepare a 0.013 M agueous solution of zinc nitrate.
- Prepare a 0.196 mM aqueous solution of tannic acid.
- Take 25 mL of the zinc nitrate solution in a beaker and heat it to 60-80 °C on a magnetic stirrer.
- While the zinc nitrate solution is heating, sonicate 40 mL of the tannic acid solution in an ultrasonic bath for 5 minutes.
- Once the zinc nitrate solution reaches 80 °C, add the sonicated tannic acid solution dropwise over approximately 30 minutes while continuously stirring.
- Continue stirring the mixture for 12 hours. A color change from colorless to red should be observed, indicating the formation of nanoparticles.
- After 12 hours, transfer the mixture to an oven and dry at 60 °C overnight until a creamy paste is formed.
- The resulting paste contains the **zinc tannate** nanoparticles, which can be further processed for characterization and application.

Protocol 2: Hydrothermal Synthesis of Zinc Tannate Nanostructures

This protocol is based on a method for synthesizing zinc oxide nanoparticles functionalized with tannic acid.[5]



Materials:

- Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
- Sodium citrate (Na₃C₆H₅O₇·2H₂O)
- Tannic acid (C₇₆H₅₂O₄₆)
- Deionized water
- Magnetic stirrer with heating plate
- Centrifuge

Procedure:

- Prepare a 0.05 M solution of zinc acetate dihydrate and a 0.008 M solution of sodium citrate.
- Vigorously mix the solutions and then add the sodium citrate solution dropwise to the zinc acetate solution with slow stirring for 20 minutes at 70 °C to obtain a homogenous mixture.
- Continue stirring the white suspension that forms for 5 hours.
- Prepare a separate solution of tannic acid at the desired concentration.
- Add the tannic acid solution dropwise to the zinc-containing suspension. The pH of the final solution can be adjusted to control the properties of the nanoparticles.[5]
- Centrifuge the final mixture at 1000 rpm for 10 minutes to collect the sediment.
- Wash the sediment several times with distilled water to remove impurities.
- The resulting pellet contains the zinc tannate nanostructures.

Visualizations

Experimental Workflow for Phytosynthesis

Caption: Workflow for the phytosynthesis of **zinc tannate** nanoparticles.



Signaling Pathway for Anticancer Activity

Caption: Proposed mechanism of anticancer activity of zinc tannate nanoparticles.

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